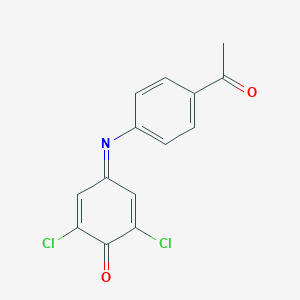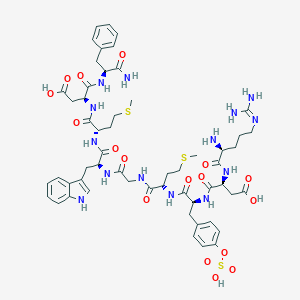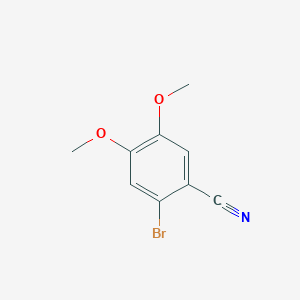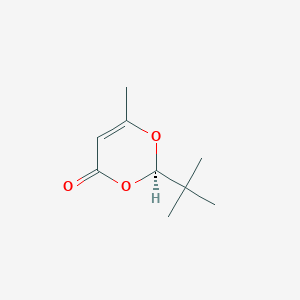
1,1-二甲氧基丙烷
描述
5-溴-4-氯-3-吲哚基-β-D-半乳糖苷,通常称为BCIG,是一种有机化合物,由与取代的吲哚相连的半乳糖组成。它被广泛用作β-半乳糖苷酶的显色底物。 当被β-半乳糖苷酶裂解时,BCIG会产生不溶性蓝色化合物,使其在分子生物学技术中特别有用,例如细菌克隆中的蓝白筛选 .
科学研究应用
5-溴-4-氯-3-吲哚基-β-D-半乳糖苷广泛用于科学研究,特别是在分子生物学和微生物学领域。其主要应用是蓝白筛选,这是一种用于识别表达β-半乳糖苷酶的重组细菌菌落的技术。 BCIG水解产生的蓝色表明存在该酶,使研究人员能够区分具有和没有重组质粒的菌落 .
除了在克隆中的应用外,BCIG还用于组织化学染色,以检测组织和细胞中的β-半乳糖苷酶活性。 该应用在研究各种生物样本中的基因表达和酶定位方面具有价值 .
作用机制
5-溴-4-氯-3-吲哚基-β-D-半乳糖苷的作用机制涉及其被β-半乳糖苷酶水解。该酶会裂解半乳糖和吲哚部分之间的β-糖苷键,导致释放半乳糖和5-溴-4-氯-3-羟基吲哚。 后者然后二聚化并氧化形成强烈的蓝色产物 .
生化分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to its reductive stability
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1,1-Dimethoxypropane vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
准备方法
合成路线和反应条件: 5-溴-4-氯-3-吲哚基-β-D-半乳糖苷的合成涉及5-溴-4-氯-3-吲哚与β-D-半乳糖苷在特定条件下的反应。 该反应通常需要二甲基亚砜 (DMSO) 等溶剂和催化剂以促进吲哚和半乳糖苷部分的偶联 .
工业生产方法: 在工业环境中,5-溴-4-氯-3-吲哚基-β-D-半乳糖苷的生产是在大型反应器中进行的,在反应器中严格控制反应条件,以确保高产率和纯度。 该过程涉及使用高纯度起始原料和严格的质量控制措施,以商业规模生产该化合物 .
化学反应分析
反应类型: 5-溴-4-氯-3-吲哚基-β-D-半乳糖苷在暴露于β-半乳糖苷酶时会发生水解。 该酶会裂解β-糖苷键,导致形成半乳糖和5-溴-4-氯-3-羟基吲哚 .
常用试剂和条件: 水解反应需要存在β-半乳糖苷酶,它充当催化剂。 该反应通常在水性缓冲溶液中进行,该溶液的pH值是酶活性的最佳值 .
主要产物: 水解反应的主要产物是半乳糖和5-溴-4-氯-3-羟基吲哚。 后者会二聚化并氧化形成强烈的蓝色产物,该产物是不溶性的 .
相似化合物的比较
5-溴-4-氯-3-吲哚基-β-D-半乳糖苷类似于用于检测β-半乳糖苷酶活性的其他显色底物,例如5-溴-4-氯-3-吲哚基-α-D-半乳糖苷 (Xαgal)。 两种化合物在被各自的酶β-半乳糖苷酶和α-半乳糖苷酶水解后会产生蓝色 .
5-溴-4-氯-3-吲哚基-β-D-半乳糖苷在蓝白筛选中的广泛应用是其独一无二的,使其成为分子生物学应用的首选。 其他类似的化合物包括5-溴-4-氯-3-吲哚基磷酸酯 (BCIP),用于检测碱性磷酸酶活性,以及5-溴-4-氯-3-吲哚基硫酸酯 (BCIS),用于检测硫酸酯酶活性 .
结论
5-溴-4-氯-3-吲哚基-β-D-半乳糖苷是科学研究中宝贵的化合物,特别是在分子生物学和微生物学领域。它在被β-半乳糖苷酶水解后产生蓝色的能力使其成为检测酶活性和识别重组细菌菌落的必要工具。该化合物的独特性质和广泛应用突出了其在各个研究领域的意义。
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
1,1-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOXNNAWANDJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197142 | |
| Record name | 1,1-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-10-9 | |
| Record name | 1,1-Dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VV73VDA7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1,1-Dimethoxypropane when subjected to electron impact in a mass spectrometer?
A1: Research using mass-analyzed ion kinetic energy (MIKE) spectrometry and deuterium labeling revealed that 1,1-Dimethoxypropane undergoes unique fragmentation pathways under electron impact []. Interestingly, the molecular ion of 1,1-Dimethoxypropane is detected in very low abundance, even at low electron energies. The fragmentation primarily involves sequential transfers of a methyl group and a hydrogen atom to an ether oxygen, leading to the formation of protonated dimethyl ether (m/z 47) []. For example, the fragment ion at m/z 103 ([1-H]+) undergoes this process, as do other fragments like [2-CH3]+ (m/z 89) and [1-C2H5]+ (m/z 75) []. The study also observed that the length of the alkyl chain (R) in the fragment ion RC(OCH3)=O+CH3 influences the fragmentation pattern. As the chain length decreases, the sequential transfer pathway becomes more dominant. Conversely, longer chains favor the loss of CH3OCH3, generating the RCO+ ion []. These observations highlight the influence of structural features on the fragmentation behavior of 1,1-Dimethoxypropane under electron impact.
Q2: Can 1,1-Dimethoxypropane undergo acetal interchange reactions in neutral conditions?
A2: Unfortunately, the provided abstract [] does not offer details on the specific outcomes of the acetal interchange of 1,1-Dimethoxypropane with 1,2-Propylene Glycol. Further investigation into the full text of the research article is necessary to answer this question thoroughly.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)



![2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one](/img/structure/B10967.png)







![Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B10987.png)
